REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([C:10]2[CH:20]=[C:19]([OH:21])[C:13]3[CH2:14][C:15]([CH3:18])([CH3:17])[O:16][C:12]=3[CH:11]=2)=[O:9])=[N:3]1.C([O-])([O-])=O.[Cs+].[Cs+].[N:28]1([C:32]([C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][C:35]=2[F:41])=[O:33])[CH2:31][CH2:30][CH2:29]1>>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([C:10]2[CH:20]=[C:19]([O:21][C:37]3[CH:38]=[CH:39][C:34]([C:32]([N:28]4[CH2:31][CH2:30][CH2:29]4)=[O:33])=[C:35]([F:41])[CH:36]=3)[C:13]3[CH2:14][C:15]([CH3:18])([CH3:17])[O:16][C:12]=3[CH:11]=2)=[O:9])=[N:3]1.[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([C:10]2[CH:20]=[C:19]([O:21][C:35]3[CH:36]=[C:37]([F:40])[CH:38]=[CH:39][C:34]=3[C:32]([N:28]3[CH2:31][CH2:30][CH2:29]3)=[O:33])[C:13]3[CH2:14][C:15]([CH3:18])([CH3:17])[O:16][C:12]=3[CH:11]=2)=[O:9])=[N:3]1 |f:1.2.3|
|
Name
|
4-Hydroxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid (1-methyl-1H-pyrazol-3-yl)-amide
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Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1)NC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)O
|
Name
|
Cs2CO3
|
Quantity
|
965 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
292 mg
|
Type
|
reactant
|
Smiles
|
N1(CCC1)C(=O)C1=C(C=C(C=C1)F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by SFC chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1)NC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)OC1=CC(=C(C=C1)C(=O)N1CCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315 mg | |
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1)NC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)OC1=C(C=CC(=C1)F)C(=O)N1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 mg | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |